REACTION_CXSMILES
|
C([O:3][C:4]([C:6]12[CH2:13][CH2:12][CH2:11][N:10]1[CH2:9][CH2:8][CH2:7]2)=[O:5])C.[ClH:14]>[OH-].[Na+].C(O)C>[ClH:14].[CH2:13]1[C:6]2([C:4]([OH:5])=[O:3])[N:10]([CH2:9][CH2:8][CH2:7]2)[CH2:11][CH2:12]1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C12CCCN2CCC1
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
was stirred at 10° to 15° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo to dryness
|
Type
|
ADDITION
|
Details
|
After addition of ethanol to the remaining residue, undissolved sodium chloride
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo to dryness
|
Type
|
ADDITION
|
Details
|
To the remaining residue, acetone was added
|
Type
|
CUSTOM
|
Details
|
to form crystals
|
Type
|
CUSTOM
|
Details
|
The crystals were obtained through filtration
|
Type
|
WASH
|
Details
|
washed with small amount of acetone
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C1CCN2CCCC12C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.2 g | |
YIELD: PERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |